N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a quinoline moiety, and an acetamide group, which collectively contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common method includes the condensation of 2-aminothiazole with benzaldehyde to form 4-phenyl-1,3-thiazole. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to the induction of oxidative stress in fungal cells, leading to DNA damage and cell death . The compound increases the production of reactive oxygen species (ROS), which in turn activates stress response pathways and ultimately results in cellular apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-yl hydrazine: Exhibits similar antifungal properties but differs in its specific molecular interactions.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide stands out due to its unique combination of a thiazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(12-25-17-10-4-8-15-9-5-11-21-19(15)17)23-20-22-16(13-26-20)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQMEUADBOODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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